molecular formula C8H17NO3 B1485510 trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol CAS No. 2166076-92-0

trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol

Cat. No.: B1485510
CAS No.: 2166076-92-0
M. Wt: 175.23 g/mol
InChI Key: VBJXUEFKXHMVRX-HTQZYQBOSA-N
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Description

Trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

  • Cyclobutane derivatives have been synthesized to study their structural properties, including the predominance of eight-membered hydrogen-bonded rings. These studies contribute to understanding the molecular dynamics and interactions of these compounds, which is crucial for developing materials and drugs (Elisabeth Torres et al., 2009).
  • Research on the stereoselective synthesis and structural analysis of bis(cyclobutane) beta-dipeptides, highlighting the role of cyclobutane rings in promoting rigid molecular structures, has been significant. This contributes to the design of molecules with specific conformational properties (Sandra Izquierdo et al., 2005).

Antiviral Research

  • The synthesis and evaluation of enantiomeric forms of cyclobutyl nucleoside analogues for antiviral activity have been a notable application. These compounds have shown efficacy against herpesviruses, highlighting the potential of cyclobutane derivatives in developing new antiviral medications (G. Bisacchi et al., 1991).

Supramolecular Chemistry

  • Cyclobutane derivatives have been utilized in the synthesis of supramolecular complexes. These studies demonstrate the versatility of cyclobutane-based ligands in forming dyads and triads, which are essential for understanding molecular recognition and catalysis (C. Strabler et al., 2013).

Chemoselective Oxidation

  • Research into the regio- and chemoselective oxidation of bis(bidentate) phosphines based on cyclobutane structures has provided insights into the selective functionalization of molecules, which is critical for the synthesis of complex organic compounds (Markus Fessler et al., 2009).

Biochemical Analysis

Biochemical Properties

Trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that catalyze the hydrolysis of ester bonds. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the activity of enzymes involved in the breakdown of complex molecules, leading to changes in metabolite concentrations and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

(1R,2R)-2-[bis(2-hydroxyethyl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c10-5-3-9(4-6-11)7-1-2-8(7)12/h7-8,10-12H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJXUEFKXHMVRX-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N(CCO)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N(CCO)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.